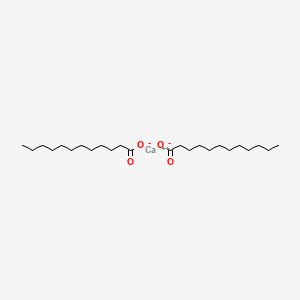

Calcium laurate

概要

説明

Calcium laurate is a calcium salt of lauric acid, a fatty acid commonly found in various natural sources such as coconut oil and palm kernel oil. It appears as a white, powdery solid with no distinct odor. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and food processing .

科学的研究の応用

Calcium laurate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Medicine: It is used in the formulation of topical ointments and creams due to its lubricating properties.

作用機序

Target of Action

Calcium laurate, also known as calcium dodecanoate, is a calcium salt of lauric acid . It primarily targets the skin and digestive system . In the cosmetic industry, it is used as an emulsifier, stabilizer, or lubricant . In the pharmaceutical industry, it is commonly used as a tablet and capsule coating agent .

Mode of Action

This compound interacts with its targets primarily through its surfactant properties . As a surfactant, it reduces the surface tension of a liquid, facilitating the mixing of water and oil-based ingredients . This interaction with oil molecules creates stable emulsions in food products . In the pharmaceutical industry, it may interact with certain medications, affecting their absorption or efficacy .

Biochemical Pathways

This compound has been shown to have selective bactericidal activity against Staphylococcus aureus and Propionibacterium acnes, and low bactericidal activity against Staphylococcus epidermidis . The bactericidal activity of this compound is influenced by pH, with higher bactericidal activity under acidic conditions .

Pharmacokinetics

These properties include absorption in the digestive tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a surfactant. It facilitates the mixing of water and oil-based ingredients, creating stable emulsions in food products . It also has selective bactericidal activity against certain bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH has been shown to affect the bactericidal activity of this compound . Additionally, physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can also influence the bioavailability of calcium .

将来の方向性

Calcium laurate has been used in the creation of microcapsules for eco-friendly low temperature energy storage . This suggests potential future applications in the field of sustainable energy. Additionally, its bactericidal properties under acidic conditions suggest potential uses in the design of skin cleansers and makeup cosmetics containing lauric acid .

生化学分析

Biochemical Properties

Calcium laurate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit selective bactericidal activity against Staphylococcus aureus and Propionibacterium acnes, while having low bactericidal activity against Staphylococcus epidermidis . The bactericidal properties of this compound are influenced by pH, with higher activity observed under acidic conditions . This compound interacts with calcium-binding proteins such as calmodulin, which regulates various cellular functions by activating enzymes like cyclic nucleotide phosphodiesterase, adenylyl cyclase, and nitric oxide synthase .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Calcium ions, which are released from this compound, play a crucial role in signal transduction, affecting the electrochemical gradients between intra- and extracellular membranes, ligand binding, and enzyme activity . These calcium ions can also regulate cell proliferation by modulating nuclear calcium signaling and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its dissociation into calcium ions and lauric acid anions in aqueous environments. The calcium ions interact with various biomolecules, including calcium-binding proteins and enzymes, to exert their effects. Calcium-bound calmodulin, for example, activates enzymes such as cyclic nucleotide phosphodiesterase and adenylyl cyclase, which play essential roles in cellular signaling . Additionally, calcium ions can modulate protein phosphorylation and dephosphorylation, further influencing signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the bactericidal activity of this compound is influenced by pH, with higher activity observed under acidic conditions . Over time, the stability of this compound may be affected by environmental factors, leading to changes in its bactericidal properties and overall effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced bactericidal activity and improved cellular function. At higher doses, toxic or adverse effects may be observed. Studies have shown that the bactericidal activity of this compound is dose-dependent, with higher concentrations leading to increased bactericidal effects . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Calcium ions released from this compound can participate in calcium signaling pathways, such as the IP3-Ca2+ pathway and the p38-MAPK pathway, which regulate cellular metabolism and energy consumption . These pathways play crucial roles in maintaining cellular homeostasis and responding to environmental stimuli.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Calcium ions are moved by plasma membrane channels from tissue fluid into the cytosol of cells, where they are stored in organelles such as the endoplasmic reticulum and mitochondria . The transport of calcium ions is regulated by calcium-binding proteins and transporters, which ensure proper distribution and accumulation within cells . This transport system is essential for maintaining calcium homeostasis and supporting cellular functions.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are influenced by targeting signals and post-translational modifications. Calcium ions released from this compound can be localized in specific cellular compartments, such as the nucleus, endoplasmic reticulum, and mitochondria . These ions play critical roles in regulating cellular processes, including signal transduction, gene expression, and enzyme activity . The precise localization of calcium ions is essential for their proper function and overall cellular homeostasis.

準備方法

Synthetic Routes and Reaction Conditions: Calcium laurate can be synthesized through the direct metathesis of corresponding potassium soaps with a solution of calcium nitrate. The reaction is typically carried out at temperatures ranging from 50 to 55 degrees Celsius under vigorous stirring. The precipitated this compound is then filtered and washed several times with hot conductivity water followed by alcohol .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting lauric acid with calcium hydroxide or calcium oxide. The reaction is carried out in an aqueous medium, and the resulting product is filtered, washed, and dried to obtain pure this compound .

化学反応の分析

Types of Reactions: Calcium laurate undergoes various chemical reactions, including:

Oxidation: Under specific conditions, this compound can be oxidized to form calcium carbonate and other by-products.

Substitution: It can participate in substitution reactions where the laurate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as sodium chloride and potassium chloride are often used.

Major Products Formed:

Oxidation: Calcium carbonate and water.

Substitution: Calcium chloride and the substituted laurate compound.

類似化合物との比較

- Calcium stearate

- Calcium palmitate

- Calcium oleate

Comparison: Calcium laurate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Compared to calcium stearate and calcium palmitate, this compound has a lower melting point and higher solubility in organic solvents. This makes it more suitable for applications requiring lower processing temperatures and higher solubility .

特性

IUPAC Name |

calcium;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAAVKYLDRCDFQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-07-7 (Parent) | |

| Record name | Calcium dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30890592 | |

| Record name | Calcium dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Dodecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4696-56-4 | |

| Record name | Calcium dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YIV695L8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)

![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)

![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)

![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)

![[(S)-3-((S)-2-Mercapto-3-phenyl-propionylamino)-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl]-acetic acid](/img/structure/B1243057.png)

![N-(4-{2-[(S)-3-(6-Amino-pyridin-3-yloxy)-2-hydroxy-propylamino]-ethyl}-phenyl)-4-isopropyl-benzenesulfonamide](/img/structure/B1243060.png)

![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)

![[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate](/img/structure/B1243064.png)